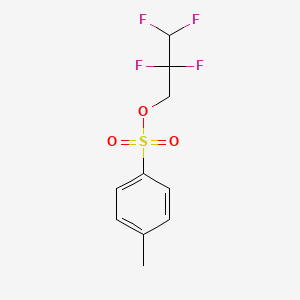

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate

Übersicht

Beschreibung

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is an organic compound with the molecular formula C10H10F4O3S. It is a derivative of p-toluenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 2,2,3,3-tetrafluoropropyl group. This compound is known for its unique chemical properties, making it valuable in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 2,2,3,3-tetrafluoropropanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to overnight

The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified by recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Large-scale reactors: Equipped with temperature control and stirring mechanisms

Continuous flow systems: To ensure efficient mixing and reaction completion

Purification: Using industrial-scale chromatography or distillation techniques

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Sodium hydroxide, potassium carbonate

Solvents: Dichloromethane, ethanol, water

Major Products

Nucleophilic substitution: Produces substituted products such as amines, ethers, or thioethers.

Elimination: Produces alkenes.

Hydrolysis: Produces p-toluenesulfonic acid and 2,2,3,3-tetrafluoropropanol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is primarily used as a protecting group in organic synthesis. Protecting groups are essential in multi-step syntheses to prevent unwanted reactions at specific sites of a molecule. The compound's fluorinated nature provides enhanced stability and selectivity during reactions.

Case Study: Synthesis of Hydrofluoroethers

In a documented method, this compound is utilized to synthesize hydrofluoroethers through a two-step process involving p-toluenesulfonyl chloride and fluorinated alcohols. This method highlights the compound's role in producing fluorinated solvents with desirable properties for various applications in organic chemistry .

Pharmaceutical Applications

The compound has been explored for its antifungal activities. In studies where it was incorporated into antifungal agents, this compound demonstrated significant efficacy against pathogens like Aspergillus fumigatus and Aspergillus flavus. These findings suggest that the compound can be pivotal in developing new antifungal therapies .

Case Study: Antifungal Activity

In an experimental setup, researchers tested various triazole derivatives containing this compound against fungal infections. The results indicated that these derivatives exhibited enhanced antifungal activity compared to non-fluorinated counterparts, showcasing the importance of fluorination in medicinal chemistry .

Material Science

Due to its chemical inertness and resistance to high temperatures and solvents, this compound is also employed in material science. It can be used to modify surfaces for applications requiring low friction and high durability.

Application Example: Coatings

Fluorinated compounds like this one are often used in coatings that require chemical resistance and durability under extreme conditions. For instance, the integration of such compounds into polymer matrices can enhance properties like water repellency and thermal stability .

Environmental Applications

The compound's stability makes it suitable for applications in environmental science as well. It can serve as a marker or tracer in studies related to pollution tracking due to its persistence in various environments.

Example: Tracer Studies

Research has indicated that fluorinated compounds can be utilized as tracers for studying the movement of pollutants in ecosystems. This application is crucial for understanding environmental impacts and developing remediation strategies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for multi-step reactions | Enhanced stability and selectivity |

| Pharmaceuticals | Antifungal agent development | Increased efficacy against fungal pathogens |

| Material Science | Surface modification for coatings | Improved chemical resistance and durability |

| Environmental Science | Tracer for pollution studies | Persistence aids in tracking pollutants |

Wirkmechanismus

The mechanism of action of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the tetrafluoropropyl group to be introduced into various organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate: Similar structure but with an additional fluorine atom.

2,2,3,3-Tetrafluoropropyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a p-toluenesulfonate group.

Uniqueness

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is unique due to its specific combination of the tetrafluoropropyl group and the p-toluenesulfonate group. This combination imparts unique reactivity and properties, making it valuable in specific synthetic applications and industrial processes.

Biologische Aktivität

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate (CAS No. 786-31-2) is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C₁₀H₁₀F₄O₃S

- Molecular Weight : 286.25 g/mol

- Boiling Point : 124°C (at 2 mmHg)

- Melting Point : 13-16°C

- Density : 1.397 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological systems. It may affect metabolic pathways by inhibiting specific enzymes or receptors involved in cellular processes. The compound's fluorinated structure can enhance its reactivity and binding affinity to biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for microbial survival.

- Anti-inflammatory Effects : There is evidence to suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

- Anticancer Properties : Some studies have indicated that fluorinated compounds can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Antimicrobial Activity

A study conducted on derivatives of this compound showed promising results against fungal infections. The compound demonstrated significant in vivo activity against Candida, Aspergillus, and Cryptococcus species. In particular, a derivative known as R-102557 showed excellent efficacy with minimal toxicity in preliminary tests on rats .

| Compound | Target Organism | Efficacy | Toxicity Level |

|---|---|---|---|

| R-102557 | Candida albicans | High | Low |

| R-102557 | Aspergillus niger | Moderate | Low |

| R-102557 | Cryptococcus neoformans | High | Low |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role for the compound in managing inflammatory diseases.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits some level of systemic toxicity at high doses (e.g., diarrhea at doses over 2000 mg/kg), it has a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg for reproductive and developmental toxicity in rat models . This highlights the importance of dosage in determining the safety profile of the compound.

Eigenschaften

IUPAC Name |

2,2,3,3-tetrafluoropropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4O3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-10(13,14)9(11)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDNPHAMGJIKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366184 | |

| Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786-31-2 | |

| Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 786-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate in the context of this research?

A1: In this research, this compound serves as a precursor to a key reactive intermediate. Upon dehydrofluorination, it transforms into 2,3,3-trifluoro-1-propenyl p-toluenesulfonate []. This intermediate is then used to synthesize a series of (Z)-α-fluoro-β-amino acrylaldehydes, which are valuable building blocks in organic synthesis.

Q2: What is significant about the reaction of 2,3,3-trifluoro-1-propenyl p-toluenesulfonate with amines?

A2: The research highlights the efficiency and versatility of using 2,3,3-trifluoro-1-propenyl p-toluenesulfonate (derived from this compound) to react with a variety of primary and secondary amines. This reaction, facilitated by fluoride ion and triethylamine, offers a practical approach to synthesizing (Z)-α-fluoro-β-amino acrylaldehydes with high stereoselectivity, favoring the (Z)-isomer []. This method provides a valuable tool for accessing these compounds, expanding their potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.